molecular formula C4H10N2O3S2 B1346942 3-(Amidinothio)-1-propanesulfonic acid CAS No. 21668-81-5

3-(Amidinothio)-1-propanesulfonic acid

Cat. No.: B1346942
CAS No.: 21668-81-5
M. Wt: 198.3 g/mol
InChI Key: MQLJIOAPXLAGAP-UHFFFAOYSA-N
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Description

3-(Amidinothio)-1-propanesulfonic acid is a unique organic compound characterized by the presence of an amidinothio group and a propanesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Amidinothio)-1-propanesulfonic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a thiol-containing compound with an amidine derivative, followed by sulfonation to introduce the sulfonic acid group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(Amidinothio)-1-propanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The amidine group can be reduced under specific conditions to form corresponding amines.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield sulfonic acids, while reduction of the amidine group may produce amines.

Scientific Research Applications

3-(Amidinothio)-1-propanesulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Amidinothio)-1-propanesulfonic acid involves its interaction with specific molecular targets and pathways. The amidinothio group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The sulfonic acid group can enhance the compound’s solubility and reactivity, facilitating its biological and chemical effects.

Comparison with Similar Compounds

  • 3-(Aminothio)-1-propanesulfonic acid
  • 3-(Thioamido)-1-propanesulfonic acid
  • 3-(Thioacetyl)-1-propanesulfonic acid

Comparison: Compared to these similar compounds, 3-(Amidinothio)-1-propanesulfonic acid is unique due to the presence of the amidinothio group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-carbamimidoylsulfanylpropane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3S2/c5-4(6)10-2-1-3-11(7,8)9/h1-3H2,(H3,5,6)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLJIOAPXLAGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(=N)N)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865007
Record name 1-Propanesulfonic acid, 3-((aminoiminomethyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21668-81-5
Record name 3-[(Aminoiminomethyl)thio]-1-propanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21668-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanesulfonic acid, 3-((aminoiminomethyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021668815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanesulfonic acid, 3-[(aminoiminomethyl)thio]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanesulfonic acid, 3-((aminoiminomethyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(aminoiminomethyl)thio]propanesulphonic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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